1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one 1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is a natural product found in Hypericum beanii with data available.
Brand Name: Vulcanchem
CAS No.: 52606-31-2
VCID: VC19635066
InChI: InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3
SMILES:
Molecular Formula: C14H10O5
Molecular Weight: 258.23 g/mol

1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one

CAS No.: 52606-31-2

Cat. No.: VC19635066

Molecular Formula: C14H10O5

Molecular Weight: 258.23 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one - 52606-31-2

Specification

CAS No. 52606-31-2
Molecular Formula C14H10O5
Molecular Weight 258.23 g/mol
IUPAC Name 1,3-dihydroxy-6-methoxyxanthen-9-one
Standard InChI InChI=1S/C14H10O5/c1-18-8-2-3-9-11(6-8)19-12-5-7(15)4-10(16)13(12)14(9)17/h2-6,15-16H,1H3
Standard InChI Key FBCJENFSGKDPKE-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C(=O)C3=C(C=C(C=C3O2)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

1,3-Dihydroxy-6-methoxy-9H-xanthen-9-one is defined by the IUPAC name 1,3-dihydroxy-6-methoxyxanthen-9-one. Its structure comprises a xanthene backbone (a dibenzopyran system) with hydroxyl groups at positions 1 and 3 and a methoxy group at position 6 (Figure 1) . Key physicochemical properties include:

PropertyValue
Molecular FormulaC14H10O5\text{C}_{14}\text{H}_{10}\text{O}_5
Molecular Weight258.23 g/mol
CAS Number52606-31-2
Synonyms1,3-Dihydroxy-6-methoxyxanthone
Purity (Commercial)≥97% (HPLC)

The compound’s planar structure and oxygen-rich functional groups contribute to its polarity, with a calculated LogP value of approximately 2.37, indicating moderate lipophilicity .

Structural Comparison with Related Xanthones

Methoxy- and hydroxy-substituted xanthones exhibit varied bioactivities depending on substitution patterns. For instance:

  • 1,3,6-Trihydroxy-9H-xanthen-9-one: Lacks the 6-methoxy group but shares hydroxyls at positions 1 and 3. This analog demonstrated cytotoxic effects against multidrug-resistant cancer cells (IC50_{50} 0.8–0.9 μg/mL) .

  • 1,3-Dihydroxy-5-methoxy-9H-xanthen-9-one (CAS 6563-47-9): Differs in methoxy placement (position 5) and is reported in Hypericum japonicum and Canscora alata .

  • 1,3-Dihydroxy-2-methoxy-9H-xanthen-9-one (CAS 87339-74-0): Methoxy at position 2, isolated from Polygala fallax .

These positional isomers highlight how subtle structural changes influence solubility, receptor interactions, and bioactivity.

Synthesis and Isolation

Synthetic Routes

While no direct synthesis protocol for 1,3-dihydroxy-6-methoxy-9H-xanthen-9-one is documented in the literature, analogous xanthones are typically synthesized via:

  • Eaton’s Reagent-Mediated Cyclization: A mixture of phosphorus pentoxide and methanesulfonic acid facilitates intramolecular coupling of substituted benzoic acids and phloroglucinol derivatives . For example, 1,3,6-trihydroxy-9H-xanthen-9-one was synthesized in 90–95% yield using this method .

  • Natural Product Derivatization: Methoxylation of hydroxylated xanthones via methylation reagents (e.g., methyl iodide) under basic conditions.

Natural Occurrence

  • Hypericum spp.: Known for producing 1,3,5-trioxygenated xanthones .

  • Polygala spp.: Sources of 2-methoxy-substituted analogs .

  • Garcinia spp.: Rich in prenylated xanthones like gambogic acid .

Physicochemical Properties

Spectral Data

Although experimental spectral data for the 6-methoxy derivative are scarce, related compounds provide insights:

  • UV-Vis: Xanthones typically absorb at 240–260 nm (π→π* transitions) and 300–350 nm (n→π* transitions) .

  • NMR: Methoxy groups resonate at δ 3.8–4.0 ppm (singlet), while aromatic protons appear between δ 6.0–7.5 ppm .

Stability and Solubility

  • Thermal Stability: Xanthones are generally stable up to 200°C, with decomposition points varying by substitution .

  • Solubility: Moderate solubility in polar organic solvents (e.g., methanol, DMSO) but poorly soluble in water .

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